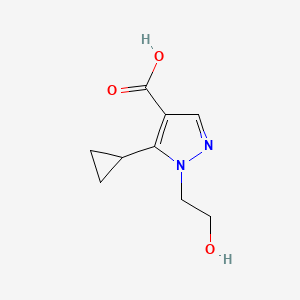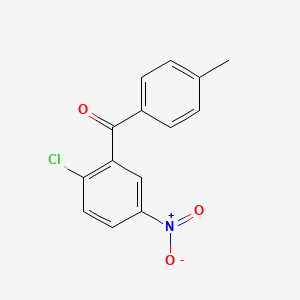
(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone” is a chemical compound with the CAS Number: 35485-71-3. It has a molecular weight of 275.69 . The IUPAC name for this compound is (2-chloro-5-nitrophenyl) (4-methylphenyl)methanone . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClNO3/c1-9-2-4-10 (5-3-9)14 (17)12-8-11 (16 (18)19)6-7-13 (12)15/h2-8H,1H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Environmental Biotechnology
Biodegradation Pathways: This compound has been studied for its role in the biodegradation pathways of chlorinated nitrophenols, which are environmental pollutants. Research has shown that certain bacterial strains can degrade similar compounds through specific pathways, such as the 1,2,4-benzenetriol pathway .
Nanotechnology
Synthesis of Nanocrystals: The related chemical structures of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone have been used in the synthesis of nanocrystals. These nanocrystals have applications in creating new materials with unique properties for industrial use .
Pharmaceutical Research
Drug Synthesis: Indole derivatives, which share a similar molecular backbone with (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone, are important in the synthesis of various drugs. These compounds have shown a wide range of biological activities, including antiviral and anticancer properties .
Dye Industry
Intermediate for Dye Synthesis: Compounds with nitrophenyl groups are often used as intermediates in the synthesis of dyes. The specific structure of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone could potentially be utilized in creating new dyes with desired properties .
Pesticide Development
Pesticide Intermediate: Similar chlorinated nitrophenyl compounds are used as intermediates in the chemical synthesis of various pesticides. The electron-withdrawing groups in these compounds make them resistant to degradation, which is a desirable property in pesticide design .
Industrial Applications
Chemical Manufacturing: While specific industrial uses of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone were not directly found, related methanone compounds are used in the manufacturing of various chemicals, suggesting potential industrial applications for this compound as well .
Chemical Synthesis
Organic Synthesis: The compound’s structure indicates potential use in organic synthesis, particularly in reactions requiring electron-withdrawing groups to facilitate certain chemical transformations .
Biotechnological Research
Enzyme Inhibition Studies: Given its structural complexity, (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone could be used in studies to understand enzyme inhibition, which is crucial in drug development and understanding disease mechanisms .
properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)12-8-11(16(18)19)6-7-13(12)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHRMDKLABSJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

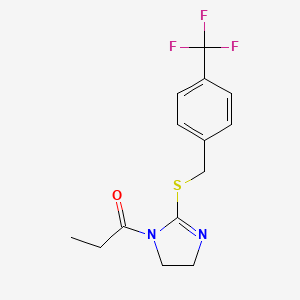
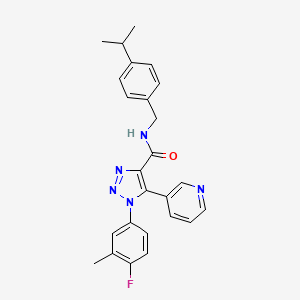

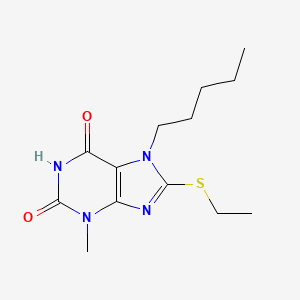
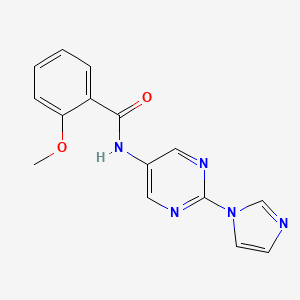

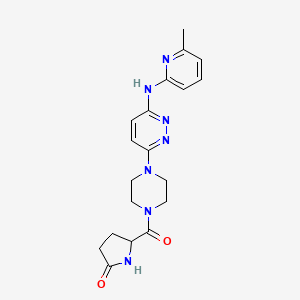
![2-methyl-3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2989442.png)
![2-Chloro-1-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2989444.png)
![Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2989445.png)
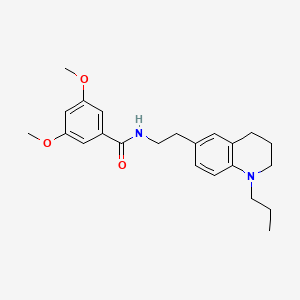
![Isopropyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2989447.png)
![7-(4-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2989448.png)
